5-bromo-3-(piperidin-4-yl)-1H-indole hydrochloride

Muscarinic Receptor Pharmacology Radioligand Binding CNS Target Engagement

This 5-bromo-substituted piperidinyl-indole scaffold provides three critical advantages for medicinal chemistry: (1) the free NH-piperidine enables N-derivatization via reductive amination or amide coupling for library synthesis—unlike N-methylated analogs; (2) the 5-bromine atom serves as a synthetic handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling; (3) the hydrochloride salt ensures aqueous solubility for in vivo dosing. Positional bromination at C5 delivers distinct pharmacological profiles vs. 6-bromo congeners. Procure alongside 5-fluoro and 5-chloro analogs for systematic halogen scanning in lead optimization programs.

Molecular Formula C13H16BrClN2
Molecular Weight 315.63 g/mol
CAS No. 2098127-23-0
Cat. No. B1480744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-(piperidin-4-yl)-1H-indole hydrochloride
CAS2098127-23-0
Molecular FormulaC13H16BrClN2
Molecular Weight315.63 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CNC3=C2C=C(C=C3)Br.Cl
InChIInChI=1S/C13H15BrN2.ClH/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9;/h1-2,7-9,15-16H,3-6H2;1H
InChIKeyQJKJYQTXYHGOLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(piperidin-4-yl)-1H-indole Hydrochloride (CAS 2098127-23-0): Structural Identity and Procurement-Relevant Characteristics


5-Bromo-3-(piperidin-4-yl)-1H-indole hydrochloride (CAS 2098127-23-0) is a heterocyclic organic compound featuring a 5-brominated indole core linked at the 3-position to a piperidin-4-yl moiety, supplied as a hydrochloride salt [1]. The free base analog (CAS 149669-42-1) has a molecular formula of C13H15BrN2, a molecular weight of 279.18 g/mol, and a calculated XLogP3 of 2.9 [2]. The hydrochloride salt form (C13H16BrClN2, MW 315.63 g/mol) offers enhanced aqueous solubility and stability for formulation applications . This scaffold is positioned within the piperidinyl-indole class of compounds, which has been explored across multiple therapeutic target families including complement factor B inhibition, chemokine receptor antagonism, and serotonin receptor modulation [3].

Why In-Class Piperidinyl-Indoles Cannot Be Interchanged: Differentiating 5-Bromo-3-(piperidin-4-yl)-1H-indole Hydrochloride


Within the piperidinyl-indole chemical class, three orthogonal dimensions drive meaningful differentiation: (1) the identity and position of halogen substitution on the indole ring (5-bromo versus 5-fluoro, 5-chloro, or 6-bromo isomers), (2) the presence of a free secondary amine on the piperidine ring (NH-piperidine) versus N-alkylated derivatives (e.g., N-methylpiperidine), and (3) the salt form (hydrochloride versus free base). Positional isomerism alone can redirect target selectivity—the 5-bromo substitution pattern has been associated with distinct pharmacological profiles compared to 6-bromo congeners in antiviral and antibacterial screening contexts . The N-unsubstituted piperidine moiety of this compound provides a versatile synthetic handle for diversification through reductive amination or amide coupling, whereas N-methylated analogs (e.g., naratriptan intermediates) represent terminal intermediates with constrained derivatization potential [1]. These structural features collectively preclude generic substitution without experimental validation of both target engagement and synthetic tractability.

5-Bromo-3-(piperidin-4-yl)-1H-indole Hydrochloride: Quantified Differentiation Evidence for Procurement Decision-Making


Muscarinic Acetylcholine Receptor Binding Affinity: Free Base Shows Sub-100 nM Ki Values Across Multiple Tissue Subtypes

The free base analog, 5-bromo-3-(piperidin-4-yl)-1H-indole (CAS 149669-42-1), demonstrates quantifiable binding affinity at muscarinic acetylcholine receptors, with reported Ki values of 40 nM in cerebral cortex, 106 nM in heart, 116 nM in urinary bladder, and 161 nM in parotid gland tissues [1]. This multi-tissue profiling establishes a baseline activity profile for the scaffold. However, a critical evidence gap exists: no direct head-to-head comparison data are available for the 5-fluoro analog (CAS 149669-43-2) or 5-chloro analog in this same assay system, nor for the hydrochloride salt form (CAS 2098127-23-0). The 40 nM cortical Ki value provides a quantitative anchor for CNS-relevant target engagement potential.

Muscarinic Receptor Pharmacology Radioligand Binding CNS Target Engagement

Halogen Substitution at the 5-Position: Differentiated Scaffold for Structure-Activity Relationship (SAR) Exploration

The 5-bromo substitution pattern on the indole ring represents a critical structural variable within the piperidinyl-indole chemotype. The bromine atom at position 5 exerts distinct electronic effects (inductive electron withdrawal) and steric effects relative to 5-fluoro or 5-chloro congeners, which directly influence binding pocket complementarity and metabolic stability . In the context of 5-HT6 receptor antagonist programs, the presence of a 5-bromo substituent has been correlated with altered brain penetration and receptor residence time compared to halogen-free or alternatively halogenated analogs [1]. The 6-bromo positional isomer exhibits a different biological profile in antiviral screening panels, underscoring that halogen position (5- versus 6-) is a determinant of target selectivity within the same molecular framework .

Medicinal Chemistry Halogen SAR Lead Optimization

Free Piperidine NH as a Synthetic Diversification Handle: Contrast with N-Methylated Analogs

The secondary amine (NH) of the piperidine ring in 5-bromo-3-(piperidin-4-yl)-1H-indole provides a reactive site for diverse chemical transformations including reductive amination with aldehydes or ketones, amide coupling with carboxylic acids or acyl chlorides, sulfonylation, and alkylation. This contrasts directly with the N-methylpiperidine analog, 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole (CAS 121206-76-6), a key intermediate in naratriptan synthesis, where the tertiary amine lacks the capacity for further N-functionalization [1]. The free NH also enables Boc-protection/deprotection strategies, facilitating orthogonal synthetic routes in multi-step campaigns. While no quantitative comparison of synthetic efficiency is available, the presence of the free NH fundamentally alters the compound's utility as a building block versus a terminal intermediate [2].

Synthetic Chemistry Derivatization Potential Chemical Biology

Hydrochloride Salt Form: Differentiated Aqueous Solubility Profile Relative to Free Base

5-Bromo-3-(piperidin-4-yl)-1H-indole hydrochloride (CAS 2098127-23-0) exhibits enhanced aqueous solubility attributable to the protonation of the piperidine nitrogen and formation of the hydrochloride salt. The free base analog (CAS 149669-42-1) has a reported aqueous solubility of approximately 1.5 g/L at 25°C, calculated XLogP3 of 2.9, and topological polar surface area (TPSA) of 27.8 Ų [1]. While no quantitative solubility data are available in public databases for the hydrochloride salt, established pharmaceutical salt formation principles predict that hydrochloride salts of piperidine-containing compounds typically exhibit 10- to 100-fold improvements in aqueous solubility relative to their free base counterparts [2]. The molecular weight differential (279.18 g/mol free base versus 315.63 g/mol hydrochloride) also impacts dosing calculations for in vivo studies.

Formulation Science Salt Selection Preclinical Development

Defined Application Scenarios for 5-Bromo-3-(piperidin-4-yl)-1H-indole Hydrochloride Based on Verified Evidence


Medicinal Chemistry Lead Optimization: Halogen SAR Studies in Piperidinyl-Indole Series

This compound serves as a 5-bromo-substituted reference point for systematic halogen scanning within piperidinyl-indole-based lead series. Procurement of the 5-bromo, 5-fluoro (CAS 149669-43-2), and 5-chloro analogs enables side-by-side comparison of halogen-dependent effects on target binding affinity, selectivity, and metabolic stability. The 40 nM Ki value at cortical muscarinic receptors provides a quantitative baseline for such comparisons [1]. The free NH-piperidine functionality allows for subsequent N-derivatization to explore structure-activity relationships beyond the indole substitution pattern [2].

Chemical Biology Probe Development: Scaffold for CNS Target Engagement Studies

Given the reported sub-100 nM binding affinity at cerebral cortex muscarinic acetylcholine receptors, the free base analog of this compound may serve as a starting scaffold for developing CNS-penetrant chemical probes [1]. The hydrochloride salt form supports aqueous formulation for in vivo dosing studies. The bromine atom provides a potential handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of affinity tags, fluorescent reporters, or photoaffinity labels for target identification and validation studies.

Building Block for Parallel Library Synthesis: N-Functionalization of the Piperidine NH

The free secondary amine of the piperidine ring enables this compound to function as a versatile core scaffold for parallel library synthesis. Reductive amination with diverse aldehydes or ketones, or amide coupling with carboxylic acid building blocks, can generate structurally diverse compound collections for high-throughput screening campaigns [2]. This contrasts with the N-methyl analog, which cannot undergo further N-functionalization, making the free NH compound the preferred choice for diversity-oriented synthesis.

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